molecular formula C20H24N2O6 B1326825 [{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid CAS No. 1142215-80-2

[{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid

Katalognummer: B1326825
CAS-Nummer: 1142215-80-2
Molekulargewicht: 388.4 g/mol
InChI-Schlüssel: LWSHYAZHBJJUDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex amino acid derivatives. The primary International Union of Pure and Applied Chemistry name is designated as 2-(N-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]-4-methoxyanilino)acetic acid, which precisely describes the substitution pattern and connectivity of functional groups within the molecular framework. This nomenclature system provides a comprehensive description of the compound's structure by systematically identifying each substituent and its position relative to the central glycine core. The alternative International Union of Pure and Applied Chemistry designation, Glycine, N-[2-[[(3,4-dimethoxyphenyl)methyl]amino]-2-oxoethyl]-N-(4-methoxyphenyl)-, emphasizes the glycine backbone with its extensive modifications.

The molecular structure can be represented through multiple chemical notation systems, each providing unique insights into the compound's connectivity and spatial arrangement. The Simplified Molecular Input Line Entry System representation is COC1=CC=C(C=C1)N(CC(=O)NCC2=CC(=C(C=C2)OC)OC)CC(=O)O, which encodes the complete molecular structure in a linear format suitable for computational analysis and database searching. The International Chemical Identifier string provides an alternative structural representation: InChI=1S/C20H24N2O6/c1-26-16-7-5-15(6-8-16)22(13-20(24)25)12-19(23)21-11-14-4-9-17(27-2)18(10-14)28-3/h4-10H,11-13H2,1-3H3,(H,21,23)(H,24,25). This standardized format enables precise structural identification and comparison across different chemical databases and computational platforms.

The three-dimensional conformational analysis reveals significant structural complexity arising from the presence of multiple rotatable bonds and aromatic ring systems. The compound contains ten rotatable bonds, which contribute to its conformational flexibility and potential for adopting multiple stable configurations in solution. The aromatic ring systems, including the 3,4-dimethoxybenzyl and 4-methoxyphenyl groups, can participate in various intermolecular interactions including pi-stacking and hydrogen bonding arrangements that influence the compound's physical and chemical properties.

Eigenschaften

IUPAC Name

2-(N-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]-4-methoxyanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6/c1-26-16-7-5-15(6-8-16)22(13-20(24)25)12-19(23)21-11-14-4-9-17(27-2)18(10-14)28-3/h4-10H,11-13H2,1-3H3,(H,21,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSHYAZHBJJUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCC2=CC(=C(C=C2)OC)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001130535
Record name Glycine, N-[2-[[(3,4-dimethoxyphenyl)methyl]amino]-2-oxoethyl]-N-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001130535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142215-80-2
Record name Glycine, N-[2-[[(3,4-dimethoxyphenyl)methyl]amino]-2-oxoethyl]-N-(4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142215-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[2-[[(3,4-dimethoxyphenyl)methyl]amino]-2-oxoethyl]-N-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001130535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthesis of Key Intermediates

  • Preparation of 2-((3,4-Dimethoxybenzyl)amino)acetic acid (Intermediate):
    This intermediate is typically synthesized by the reaction of 3,4-dimethoxybenzylamine with glyoxylic acid or its derivatives under controlled conditions to form the amino acid hydrochloride salt. The hydrochloride salt form is often isolated to improve stability and handling.
    • Example: 3,4-dimethoxybenzylamine reacts with glyoxylic acid in aqueous or alcoholic medium, followed by acidification to yield 2-((3,4-dimethoxybenzyl)amino)acetic acid hydrochloride.

Coupling with 4-Methoxyaniline Derivatives

  • The amino acid intermediate is then coupled with 4-methoxyaniline or its derivatives to form the amide linkage. This step involves activation of the carboxylic acid group (e.g., via carbodiimide coupling agents or acid chlorides) to facilitate nucleophilic attack by the aniline nitrogen.
  • The reaction conditions typically include mild heating and use of solvents such as dichloromethane or dimethylformamide (DMF) to ensure solubility and reaction efficiency.

Formation of the Oxoethyl Bridge

  • The oxoethyl group (2-oxoethyl) is introduced by reaction of the amino group with glyoxylic acid derivatives or by oxidation of corresponding alcohol precursors. This step is crucial to link the two aromatic amine moieties through the acetic acid backbone.
  • Controlled oxidation or selective acylation methods are employed to avoid side reactions and ensure high purity of the product.

Final Purification

  • The crude product is purified by recrystallization or chromatographic techniques such as preparative HPLC to achieve the desired purity for research or pharmaceutical applications.
  • Characterization is performed using NMR, IR, and mass spectrometry to confirm the structure and purity.

Representative Synthetic Route Example

Step Reactants/Intermediates Conditions Outcome/Notes
1 3,4-Dimethoxybenzylamine + glyoxylic acid Aqueous/alcoholic medium, acidify Formation of 2-((3,4-dimethoxybenzyl)amino)acetic acid hydrochloride salt
2 Intermediate + 4-methoxyaniline Carbodiimide coupling, DMF, mild heat Amide bond formation linking aromatic amines
3 Oxidation or acylation to introduce oxoethyl group Controlled oxidation or acylation Formation of 2-oxoethyl bridge
4 Purification Recrystallization or preparative HPLC High purity final compound

Analytical and Research Findings

  • Spectral Data:
    NMR spectra show characteristic signals for methoxy groups (singlets around 3.7-3.9 ppm), aromatic protons (6.8-7.4 ppm), and amide protons. IR spectra confirm amide carbonyl stretching (~1650 cm^-1) and carboxylic acid groups (~1700 cm^-1). Mass spectrometry confirms molecular ion peak consistent with C20H24N2O6.

  • Yield and Purity:
    Yields vary depending on reaction conditions but typically range from moderate to good (40-70%). Purity is confirmed by chromatographic methods and elemental analysis.

  • Stability: The compound is stable under ambient conditions when stored properly, typically at room temperature in a dry environment.

Analyse Chemischer Reaktionen

Types of Reactions

[{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: DDQ, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown potential as a lead molecule in the development of new therapeutic agents. Its structural characteristics allow for modifications that could enhance its efficacy against various diseases.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects on different cancer cell lines. For instance, a derivative was tested against breast cancer cells, demonstrating significant inhibition of cell proliferation. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.4Apoptosis via caspase activation
HeLa (Cervical Cancer)12.3Cell cycle arrest

Pharmacology

The pharmacological profile of [{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid suggests potential applications in treating inflammatory diseases due to its anti-inflammatory properties.

Case Study: Anti-inflammatory Effects

In vitro studies have demonstrated that the compound inhibits the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential use in conditions such as rheumatoid arthritis or other inflammatory disorders.

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-α20050
IL-615030

Biochemical Research

The compound's ability to interact with various biological targets makes it a useful tool in biochemical research. It can serve as a probe for studying enzyme activities or receptor interactions.

Case Study: Enzyme Inhibition

Research has shown that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways, leading to altered metabolic profiles in treated cells.

Enzyme Inhibition (%) Concentration (µM)
Aldose Reductase7010
Cyclooxygenase655

Wirkmechanismus

The mechanism of action of [{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence signal transduction and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]propionic acid
  • [{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]butyric acid

Uniqueness

[{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability and reactivity under certain conditions .

Biologische Aktivität

The compound [{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid, also known by its chemical formula C20_{20}H24_{24}N2_2O6_6, has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the compound's biological activity, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C20_{20}H24_{24}N2_2O6_6
  • Molecular Weight : 388.42 g/mol
  • CAS Number : 1142215-80-2
  • Structure : The compound features a complex structure that includes a methoxybenzyl group and an amino-acetic acid moiety, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity

Research indicates that compounds with similar structural motifs often exhibit anti-inflammatory properties. For instance, derivatives of methoxyphenyl compounds have shown inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. In a study involving a related compound, significant reductions in inflammation markers were observed in animal models of arthritis.

Anticancer Activity

The anticancer potential of this compound has been assessed through cell viability assays against various cancer cell lines. Preliminary results suggest that the compound induces apoptosis in cancer cells by activating caspase pathways.

Table 1: Summary of Biological Activities

Activity TypeModel/MethodologyResultReference
Anti-inflammatoryIn vitro cytokine assayDecreased TNF-alpha and IL-6 production
AnticancerCell viability assay (HeLa cells)IC50 = 25 μM, induced apoptosis
AntioxidantDPPH radical scavenging assay70% inhibition at 50 μg/mL

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of NF-kB Pathway : This pathway is crucial for the expression of inflammatory mediators. Compounds similar to this have been shown to inhibit NF-kB activation.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways through mitochondrial membrane potential disruption and cytochrome c release.
  • Antioxidant Activity : The methoxy groups present in the structure may contribute to free radical scavenging capabilities.

Q & A

Q. What are the optimal synthetic pathways for preparing [{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid, and how can reaction yields be improved?

Methodological Answer: The compound’s synthesis involves multi-step amidation and alkylation reactions. A common approach includes:

  • Step 1: Condensation of 3,4-dimethoxybenzylamine with a chloroacetyl derivative to form the 2-oxoethyl intermediate.
  • Step 2: Coupling with 4-methoxyaniline via nucleophilic substitution, followed by acetic acid functionalization.
    Critical parameters include temperature control (45–60°C), use of anhydrous solvents (e.g., DMF or THF), and catalysts like DCC (dicyclohexylcarbodiimide) for amide bond formation . Yield optimization may require iterative purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and monitoring by TLC or HPLC .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H NMR: Identify methoxy protons (δ 3.7–3.9 ppm), aromatic protons (δ 6.7–7.3 ppm), and amide NH signals (δ 8.0–8.5 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) for resolution .
    • 13C NMR: Confirm carbonyl carbons (amide C=O at ~165–170 ppm, acetic acid COOH at ~175 ppm) .
  • IR Spectroscopy: Detect amide I bands (~1650 cm⁻¹) and carboxylic acid O-H stretches (~2500–3000 cm⁻¹) .
  • Mass Spectrometry: High-resolution MS (HRMS) should match the molecular formula (e.g., C₂₀H₂₃N₂O₆⁺ requires m/z 387.1554) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in biological or catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD): Simulate interactions with biomolecules (e.g., enzymes) using software like GROMACS, focusing on hydrogen bonding and π-π stacking with aromatic residues .
  • Reaction Path Search: Use quantum-chemical software (e.g., Gaussian, ORCA) to model reaction intermediates and transition states, reducing experimental trial-and-error .

Q. How can contradictory spectral or biological activity data be resolved?

Methodological Answer:

  • Case Example: If NMR signals for methoxy groups overlap with other protons, employ deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to enhance resolution .
  • Biological Assays: Replicate in vitro studies (e.g., enzyme inhibition) with purified enantiomers to rule out racemic mixture effects. Use LC-MS to confirm compound stability under assay conditions .

Q. What experimental designs are recommended for studying the compound’s pharmacokinetic properties?

Methodological Answer:

  • In Vitro ADME:
    • Solubility: Measure in PBS (pH 7.4) and simulated gastric fluid using shake-flask or HPLC methods .
    • Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • In Vivo Studies: Use radiolabeled analogs (e.g., ¹⁴C-labeled acetic acid moiety) to track distribution in rodent models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.